5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole
Overview
Description
5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole is a chemical compound characterized by its bromine-substituted furan ring and oxadiazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole typically involves the reaction of 5-bromofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-methylhydrazine to yield the oxadiazole derivative.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to improve efficiency and scalability. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.
Reduction: Lithium aluminum hydride, ethereal solvents.
Substitution: Nucleophiles like sodium azide, reaction conditions involving polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Azides, halides.
Scientific Research Applications
Chemistry: In chemistry, 5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole is used as an intermediate in the synthesis of more complex molecules. Its bromine atom makes it a versatile building block for further chemical modifications.
Biology: The compound has shown potential as a bioactive molecule in biological studies. It can be used to probe biological systems and study enzyme interactions.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In the chemical industry, the compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
5-(5-Chlorofuran-2-yl)-3-methyl-1,2,4-oxadiazole
5-(5-Iodofuran-2-yl)-3-methyl-1,2,4-oxadiazole
5-(5-Fluorofuran-2-yl)-3-methyl-1,2,4-oxadiazole
Uniqueness: 5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which imparts different chemical reactivity compared to its chloro, iodo, and fluoro analogs. This bromine atom can enhance the compound's biological activity and chemical versatility.
Properties
IUPAC Name |
5-(5-bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2/c1-4-9-7(12-10-4)5-2-3-6(8)11-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWYFVZEEMVBLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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